meso-Hydrobenzoin

Overview

Description

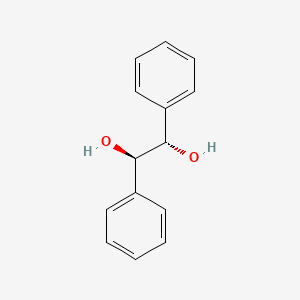

meso-Hydrobenzoin (CAS: 579-43-1, C₁₄H₁₄O₂, MW: 214.26) is a vicinal diol with two stereocenters arranged in a meso configuration, rendering the compound achiral due to an internal plane of symmetry . Its structure consists of two phenyl groups attached to a 1,2-ethanediol backbone. Key properties include:

Preparation Methods

Synthetic Routes and Reaction Conditions:

Reduction of Benzil: meso-Hydrobenzoin can be synthesized by the reduction of benzil using sodium borohydride (NaBH4) in an alcohol solvent.

Desymmetrization: Another method involves the desymmetrization of this compound using a chiral phosphine catalyst.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but the reduction of benzil using sodium borohydride is a common laboratory method that could be scaled up for industrial purposes.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Oxidizing Agents: Nitric acid, potassium permanganate.

Reducing Agents: Sodium borohydride.

Substitution Reagents: Aryl sulfonyl chlorides for conversion to trans-stilbene oxide.

Major Products:

Oxidation: Benzil.

Reduction: Benzoin.

Substitution: trans-Stilbene oxide.

Scientific Research Applications

Chemical Applications

Chiral Building Block in Organic Synthesis

- meso-Hydrobenzoin serves as a chiral building block for the synthesis of various organic compounds. Its ability to participate in reactions that require chirality makes it valuable in the development of pharmaceuticals and agrochemicals. It is often used in asymmetric synthesis processes to produce enantiomerically enriched compounds.

Reagent in Reactions

- The compound is utilized as a reagent in several organic reactions, including reductions and desymmetrization processes. For instance, it can be used with chiral phosphine catalysts to facilitate the synthesis of other chiral compounds.

Biological Applications

Enzyme-Catalyzed Reactions

- In biological studies, this compound is employed as a model compound for investigating enzyme-catalyzed reactions. Its structural properties allow researchers to study stereochemistry and enzyme specificity effectively.

Interaction with Muscarinic Acetylcholine Receptors

- Recent studies have demonstrated that this compound and its derivatives exhibit significant binding affinity for muscarinic acetylcholine receptor subtypes, particularly subtype M1. This interaction suggests potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer's disease .

Medical Applications

Intermediate in Pharmaceutical Synthesis

- Although not directly used as a drug, this compound acts as an intermediate in synthesizing pharmaceutical compounds. Its derivatives are being explored for their potential therapeutic effects due to their interactions with biological targets.

Industrial Applications

Production of Fine Chemicals

- In industrial settings, this compound is utilized in producing fine chemicals and serves as a precursor for various organic compounds. Its stability and reactivity make it suitable for large-scale chemical manufacturing processes.

Case Study 1: Hydrobenzoin Esters

A study evaluated various hydrobenzoin esters' binding affinity to muscarinic acetylcholine receptors. The results indicated that certain esters showed high selectivity for M1 receptors, highlighting their potential use as therapeutic agents. The stereochemistry of these compounds significantly influenced their binding affinity and pharmacokinetic properties.

Case Study 2: Green Chemistry Education

In educational settings, this compound has been used to teach green chemistry principles. An undergraduate project demonstrated the aerobic oxidative cleavage of this compound to benzaldehyde using eco-friendly catalysts, showcasing its practical application in sustainable chemistry practices.

Synthesis and Characterization

The synthesis of this compound can be achieved through various methods, including enzymatic reduction and chemical synthesis. A notable method involves using the biocatalyst Talaromyces flavus under specific pH conditions to yield high enantiomeric excess.

Table 1: Synthesis Conditions for this compound

| Catalyst | pH | Time (h) | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|

| Talaromyces flavus | 5.0 | 144 | 30 | >99 |

| Talaromyces flavus | 7.0 | 264 | 50 | >99 |

Mechanism of Action

The mechanism of action of meso-Hydrobenzoin in chemical reactions typically involves nucleophilic addition or substitution. For example, in the reduction of benzil, sodium borohydride donates a hydride ion (H-) to the carbonyl group of benzil, resulting in the formation of this compound . The hydroxyl groups in this compound can act as nucleophiles in substitution reactions, leading to the formation of various substituted products .

Comparison with Similar Compounds

Structural and Stereochemical Differences

Chiral Hydrobenzoin Isomers ((R,R)- and (S,S)-hydrobenzoin):

2,3-Diphenyl-2,3-butanediol (7) :

Reactivity in Oxidation Reactions

- Key Insight : The symmetry of this compound allows preferential oxidation to α-hydroxy ketones or cleavage products under catalytic or electrochemical conditions, unlike chiral isomers .

Esterification and Catalytic Desymmetrization

Esterification with Arecaidine :

Asymmetric Acylation :

Crystallographic and Solid-State Properties

- Crystal Packing: this compound derivatives (e.g., 4,4'-dihalo analogs) adopt lamellar structures with hydrogen-bonding networks and aromatic herringbone packing, unlike non-symmetric isomers . Substituents (e.g., fluoro, ethyl) preserve layer structures, while bulkier groups (e.g., bromo) disrupt packing .

Biological Activity

meso-Hydrobenzoin, a diol derived from benzoin, exhibits significant biological activities that have garnered attention in both medicinal chemistry and biocatalysis. This compound is particularly noted for its role in the synthesis of pharmaceuticals and its potential as a therapeutic agent due to its interaction with muscarinic acetylcholine receptors (mAChRs). This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Characterization

The synthesis of this compound can be achieved through various methods, including enzymatic reduction and chemical synthesis. A notable method involves the use of the biocatalyst Talaromyces flavus, which exhibits pH-dependent selectivity for converting benzil to either benzoin or hydrobenzoin. At pH 7.0, this system yields this compound with high enantiomeric excess (ee) .

Table 1: Synthesis Conditions for this compound

| Catalyst | pH | Time (h) | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|

| Talaromyces flavus | 5.0 | 144 | 30 | >99 |

| Talaromyces flavus | 7.0 | 264 | 50 | >99 |

Interaction with Muscarinic Acetylcholine Receptors

Recent studies have demonstrated that this compound and its derivatives exhibit significant binding affinity for mAChR subtypes, particularly subtype M1. A competitive radioligand binding assay revealed that certain hydrobenzoin esters show a high degree of selectivity for M1 over other subtypes, indicating their potential as therapeutic agents in treating conditions like Alzheimer's disease .

Case Study: Hydrobenzoin Esters

In a study evaluating various hydrobenzoin esters, it was found that these compounds not only bind effectively to mAChRs but also exhibit favorable pharmacokinetic properties. The stereochemistry of these compounds plays a crucial role in their binding affinity and selectivity. For instance, the (R,R)-isomer demonstrated superior M1 affinity compared to its (S,S)-counterpart . This highlights the importance of molecular structure in drug design.

The mechanism by which this compound interacts with mAChRs involves competitive inhibition at the receptor sites. Molecular docking studies suggest that the hydrobenzoin scaffold allows for effective interaction with key amino acid residues within the receptor binding pocket, facilitating selective receptor modulation .

Environmental and Educational Applications

Beyond its biological implications, this compound has been utilized in educational settings to teach green chemistry principles. For example, an undergraduate project involved the aerobic oxidative cleavage of this compound to benzaldehyde using eco-friendly catalysts, demonstrating practical applications of this compound in sustainable chemistry .

Q & A

Basic Research Questions

Q. How can the identity and purity of meso-hydrobenzoin be experimentally verified?

- Methodology :

- Melting Point Analysis : Compare the observed melting point (134–136°C) to literature values (e.g., 136–137°C) . Discrepancies may indicate impurities.

- NMR Spectroscopy : Analyze the NMR spectrum for characteristic peaks (e.g., δ 4.81 ppm for benzyl protons in this compound vs. δ 4.72 ppm in racemic forms) .

- Mixed Melting Point Test : Mix the sample with a known this compound standard; a depressed or broadened range suggests impurities .

Q. What are the key solubility and stability considerations for handling this compound in laboratory settings?

- Methodology :

- Solubility : Use hot ethanol or chloroform for dissolution, as this compound is poorly soluble in cold solvents .

- Storage : Store in airtight containers under nitrogen at 4°C to prevent oxidation or moisture absorption .

- Incompatibilities : Avoid strong oxidizers to prevent unintended reactions (e.g., oxidative cleavage to benzaldehyde) .

Q. How can this compound be distinguished from its stereoisomers (e.g., racemic hydrobenzoin)?

- Methodology :

- Chiral Chromatography : Use chiral GC or HPLC to differentiate enantiomers based on retention times .

- X-ray Crystallography : Resolve crystal structures to confirm the meso configuration (e.g., trans-methyl this compound phosphite crystals) .

Advanced Research Questions

Q. What strategies optimize the stereoselective synthesis of this compound from stilbene derivatives?

- Methodology :

- Catalytic Hydrogenation : Use palladium or nickel catalysts under controlled pressure and temperature to achieve stereochemical control .

- Microbial Oxidation : Employ Aspergillus flavus to mediate enantioselective oxidation of racemic hydrobenzoin to this compound, optimizing parameters like pH and co-solvents (e.g., 10% DMSO improves conversion) .

Q. How can contradictions in reported physical properties (e.g., melting points) of this compound be resolved?

- Methodology :

- Differential Scanning Calorimetry (DSC) : Measure enthalpy changes to confirm purity and phase transitions .

- Reproducibility Tests : Repeat syntheses using literature protocols (e.g., Fieser’s method ) and compare results across independent labs to identify systematic errors.

Q. What advanced applications does this compound have in asymmetric catalysis or materials science?

- Methodology :

- Ligand Design : Utilize this compound as a chiral scaffold for phosphite/phosphate ligands in transition-metal catalysis (e.g., trans-methyl this compound phosphite ).

- Polymer Synthesis : Incorporate this compound into polyester backbones to study stereochemical effects on material properties (e.g., crystallinity, thermal stability) .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in thermodynamic data (e.g., melting points, solubility) across sources?

- Methodology :

- Cross-Validation : Compare data from peer-reviewed journals (e.g., J. Org. Chem. ) with standardized databases (e.g., NIST ). Prioritize values from replicated studies.

- Error Analysis : Consider measurement techniques (e.g., capillary vs. DSC melting points) and sample preparation (e.g., recrystallization solvents) as sources of variation .

Q. Methodological Best Practices

Q. What frameworks (e.g., FINER criteria) ensure rigorous research questions in this compound studies?

- Guidance :

- FINER Criteria : Ensure questions are Feasible (e.g., scalable synthesis), Novel (e.g., unexplored catalytic applications), Ethical (e.g., safe handling protocols), and Relevant (e.g., green chemistry metrics like atom economy ).

- PICO Framework : Define Populations (e.g., catalytic systems), Interventions (e.g., reaction conditions), Comparisons (e.g., stereoisomer outcomes), and Outcomes (e.g., yield, ee%) .

Properties

IUPAC Name |

(1R,2S)-1,2-diphenylethane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-16H/t13-,14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHPDTPWNFBQHEB-OKILXGFUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H]([C@H](C2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701021446 | |

| Record name | erythro-1,2-Diphenylethane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701021446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] | |

| Record name | meso-Hydrobenzoin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15435 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000021 [mmHg] | |

| Record name | meso-Hydrobenzoin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15435 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

579-43-1 | |

| Record name | rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=579-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrobenzoin, meso- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000579431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | erythro-1,2-Diphenylethane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701021446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROBENZOIN, MESO- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CO9A49A84I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.